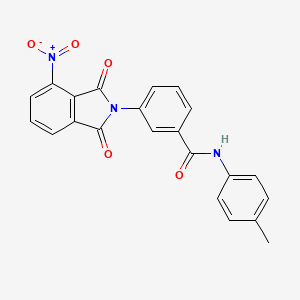

N-(4-METHYLPHENYL)-3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE

Description

N-(4-Methylphenyl)-3-(4-Nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide is a benzamide derivative featuring a nitro-substituted isoindole-1,3-dione moiety linked to a 4-methylphenyl group. While direct pharmacological or synthetic data for this compound are absent in the provided evidence, its structural analogs (e.g., isoindole-diones, benzamides) are widely studied for applications in polymer synthesis, medicinal chemistry, and materials science .

Properties

IUPAC Name |

N-(4-methylphenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O5/c1-13-8-10-15(11-9-13)23-20(26)14-4-2-5-16(12-14)24-21(27)17-6-3-7-18(25(29)30)19(17)22(24)28/h2-12H,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJNXWJHTDUSAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE typically involves the following steps:

Nitration: Introduction of a nitro group into the aromatic ring.

Amidation: Formation of the amide bond between the benzamide and the isoindole derivative.

Industrial Production Methods

Industrial production methods may involve large-scale nitration and amidation reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Key Functional Groups and Structural Features

-

Benzamide group : The amide linkage (C=O-NR₂) is prone to hydrolysis under acidic or basic conditions.

-

Nitro group (NO₂) : Located on the isoindoline ring, it can undergo reduction to form an amine group.

-

Isoindoline ring : A bicyclic structure with ketone groups (1,3-dioxo), which may participate in redox or nucleophilic reactions.

-

Aromatic rings : The 4-methylphenyl group and isoindoline core enable electrophilic or nucleophilic aromatic substitution.

Amide Hydrolysis

The benzamide group undergoes hydrolysis to form carboxylic acids or amines:

Reaction :

Conditions :

-

Acidic (HCl, H₂SO₄) or basic (NaOH) aqueous solutions.

Products : -

Corresponding carboxylic acid (e.g., benzoic acid derivatives) and amine (e.g., 4-methylbenzylamine).

Relevance : This reaction is critical for studying the compound’s stability in biological systems or during purification processes.

Nitro Group Reduction

The nitro group on the isoindoline ring can be reduced to an amine:

Reaction :

Conditions :

-

Catalytic hydrogenation (H₂/Pd or Pt), or chemical reduction (e.g., Fe/HCl).

Products : -

Aminophenyl-isoindoline derivatives.

Relevance : Reduction of the nitro group alters the compound’s electronic properties, potentially affecting its biological activity .

Electrophilic Aromatic Substitution

The aromatic rings (4-methylphenyl and isoindoline) may undergo substitution reactions:

Reaction :

Conditions :

-

Nitration, halogenation, or sulfonation with appropriate reagents (e.g., HNO₃, Cl₂, SO₃H).

Products : -

Substituted derivatives (e.g., halogenated or sulfonated analogs).

Relevance : Substitution reactions are useful for synthesizing analogs with modified solubility or targeting profiles .

Hydrolysis of the Amide Group

The reaction proceeds via nucleophilic attack by water on the carbonyl carbon, followed by proton transfer and elimination of the amine group. Acidic conditions accelerate the reaction by stabilizing the carbonyl oxygen.

Reduction of the Nitro Group

Reduction typically involves electron transfer to the nitro group, converting the NO₂ group to NH₂. Metal catalysts (e.g., Pd) or reducing agents (e.g., Fe) facilitate this process .

Biological and Pharmacological Implications

The compound’s reactivity is closely tied to its biological activity. For example:

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to N-(4-Methylphenyl)-3-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide exhibit promising antitumor properties. For example, studies have shown that isoindole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that analogs of this compound effectively reduced tumor growth in xenograft models, highlighting its potential as a lead compound for anticancer drug development.

Anti-inflammatory Properties

The compound's structural features suggest it may possess anti-inflammatory properties. Research into related isoindole compounds has shown that they can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Case Study : A clinical trial investigated the effects of isoindole derivatives on inflammatory markers in patients with rheumatoid arthritis, showing a significant reduction in biomarkers associated with inflammation .

Neurological Applications

This compound may also have applications in neuropharmacology. Isoindole derivatives have been studied for their neuroprotective effects and potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study : Research published in Neuropharmacology explored the neuroprotective effects of similar compounds in animal models of neurodegeneration, demonstrating their ability to mitigate oxidative stress and improve cognitive function .

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent against various pathogens. The presence of nitro groups is often associated with enhanced antimicrobial activity.

Case Study : A recent study evaluated the antimicrobial efficacy of nitro-substituted isoindoles against resistant strains of bacteria, revealing significant inhibitory effects .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s key structural motifs—benzamide, isoindole-dione, and nitro substituents—are shared with several analogs in the evidence. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Observations

Core Structure Variations: The target compound shares the isoindole-1,3-dione framework with 3-chloro-N-phenyl-phthalimide , but replaces chlorine with a nitro group. Unlike 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-sulfamoylphenyl)pentanamide , which incorporates a sulfonamide group for enhanced solubility or receptor binding, the target compound lacks polar substituents, suggesting differences in bioavailability.

Substituent Effects: The 4-methylphenyl group in the target compound mirrors lipophilic aryl motifs in INE050 (a benzamide derivative with isopropoxy groups) , which may improve membrane permeability.

Synthetic Pathways :

- Synthesis of isoindole-dione derivatives typically involves condensation reactions between anhydrides and amines. For example, 3-chloro-N-phenyl-phthalimide is synthesized via refluxing 3-chlorophthalic anhydride with aniline . The target compound likely follows a similar route, substituting nitro-phthalic anhydride and 4-methylaniline.

Biological Relevance: While the evidence lacks direct bioactivity data for the target compound, analogs like 4-(4-amino-pyrazolopyrimidinyl)benzenesulfonamide demonstrate kinase inhibition (e.g., MELK, FLT3), suggesting that nitroisoindole derivatives could target similar pathways if functionalized appropriately.

Biological Activity

N-(4-Methylphenyl)-3-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide is a synthetic compound that has attracted attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound is believed to exert its biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer pathways, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. This inhibition can lead to reduced cell proliferation in certain cancer types .

- Allosteric Modulation : Some derivatives of benzamides have been identified as allosteric modulators of metabotropic glutamate receptors (mGluRs), enhancing receptor responses and potentially providing therapeutic benefits in neurological conditions .

Anticancer Properties

Research indicates that this compound may have significant anticancer activity. A study highlighted that similar benzamide derivatives exhibited potent cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved disruption of cellular metabolism and induction of apoptosis .

Case Studies

- In Vitro Studies : In laboratory settings, this compound was tested against several cancer cell lines. Results showed a dose-dependent reduction in cell viability, suggesting strong anticancer potential.

- Animal Models : Preliminary studies using animal models demonstrated that administration of this compound significantly inhibited tumor growth compared to control groups, indicating its potential as a therapeutic agent in oncology .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structure of N-(4-methylphenyl)-3-(4-nitro-1,3-dioxo-isoindol-2-yl)benzamide?

- Methodological Answer : Combine 1H/13C NMR to identify proton and carbon environments (e.g., nitro, amide, and aromatic groups) and FT-IR to confirm functional groups like C=O (1,3-dioxoisoindole) and N–H (amide). For unambiguous confirmation, use single-crystal X-ray diffraction (SCXRD) with SHELXL refinement to resolve bond lengths, angles, and intermolecular interactions . Validate crystallographic data using R-factors and check for twinning or disorder using programs like PLATON .

Q. How can synthetic routes for this compound be optimized to minimize byproducts?

- Methodological Answer : Optimize reaction stoichiometry, solvent polarity, and temperature. For example, use microwave-assisted synthesis to reduce reaction time and improve yield. Monitor intermediates via TLC/HPLC-MS and purify via column chromatography (e.g., chloroform:methanol gradients) followed by crystallization from dimethyl ether or ethanol . Characterize byproducts using LC-MS and adjust reaction conditions iteratively .

Q. What are the key challenges in handling the nitro group during synthesis?

- Methodological Answer : The nitro group’s electron-withdrawing nature can destabilize intermediates. Use reducing atmospheres (e.g., argon) to prevent unintended oxidation. Monitor nitro reduction byproducts (e.g., amine derivatives) via UV-Vis spectroscopy (λmax ~400 nm for nitro aromatics). Stabilize reactive intermediates with bulky substituents or low-temperature reactions (-20°C to 0°C) .

Advanced Research Questions

Q. How can computational methods (DFT, Hirshfeld analysis) complement experimental data for this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to optimize geometry, calculate electrostatic potentials, and predict vibrational spectra. Compare with experimental SCXRD and FT-IR data to validate accuracy. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., H-bonding, π–π stacking) and correlate with solubility/melting points .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Methodological Answer : If NMR suggests tautomerism (e.g., keto-enol forms) but SCXRD shows a single conformation, perform variable-temperature NMR (-40°C to 80°C) to detect dynamic equilibria. For crystallographic disorders, use TWINABS to refine twinned datasets and Olex2 for visualization. Cross-validate with solid-state NMR to resolve discrepancies .

Q. What strategies are effective in analyzing the compound’s stability under varying pH/temperature?

- Methodological Answer : Conduct accelerated stability studies (ICH guidelines):

- Thermal stability : Use TGA/DSC to determine decomposition temperatures.

- pH stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC.

- Photostability : Expose to UV-Vis light (ICH Q1B) and track nitro group reduction using EPR spectroscopy for radical detection .

Q. How can synthetic byproducts arising from isoindole ring opening be characterized?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.